

1H NMR and 13C NMR spectral data of 2- (Phenylsulfonylmethyl)benzaldehyde

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Compound of Interest

Compound Name:	2- (Phenylsulfonylmethyl)benzaldehyde <i>de</i>
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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectral Data of 2-
(Phenylsulfonylmethyl)benzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of 2-((Phenylsulfonylmethyl)benzaldehyde, a molecule featuring key structural motifs relevant to medicinal chemistry. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we offer researchers a foundational understanding of the molecule's electronic and spatial characteristics. This document is structured to serve as both a practical reference and an educational resource, detailing not only the spectral interpretation but also the underlying principles and a robust experimental protocol for data acquisition.

Introduction and Molecular Structure

2-((Phenylsulfonylmethyl)benzaldehyde (CAS 468751-38-4) is a bifunctional organic compound containing a benzaldehyde moiety and a phenylsulfonyl group linked by a methylene bridge.^[1] The aldehyde group is a versatile chemical handle for synthesis, while the sulfonyl group is a common pharmacophore known for its hydrogen bonding capabilities and

metabolic stability. Accurate characterization of this molecule is paramount for its use in further synthetic applications or as a reference standard.

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule.[\[2\]](#) The interpretation of these spectra relies on fundamental principles, including the effect of electron-withdrawing groups, magnetic anisotropy, and spin-spin coupling, which collectively provide a unique fingerprint of the molecular structure.[\[3\]](#)

For clarity in the subsequent spectral analysis, the atoms of 2-((Phenylsulfonyl)methyl)benzaldehyde are numbered as shown in the diagram below.

Caption: Molecular structure of 2-((Phenylsulfonyl)methyl)benzaldehyde.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The electron-withdrawing nature of the sulfonyl and carbonyl groups significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.[\[4\]](#) [\[5\]](#)

Table 1: Summary of ¹H NMR Spectral Data

Assigned Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H (CHO)	~10.1	Singlet (s)	1H	-
H-10, H-11, H-12, H-13, H-6	~7.95 - 7.60	Multiplet (m)	4H	Complex
H-2, H-3, H-4, H-5	~7.60 - 7.40	Multiplet (m)	5H	Complex
H _a (CH ₂)	~4.90	Singlet (s)	2H	-

Detailed Interpretation:

- Aldehyde Proton (H-CHO, δ ~10.1 ppm): This proton appears as a sharp singlet significantly downfield. Its pronounced deshielding is a classic feature of aldehyde protons, resulting from the strong electron-withdrawing inductive effect and the magnetic anisotropy of the carbonyl (C=O) group.[6][7] It is a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.[2]
- Aromatic Protons (δ ~7.95 - 7.40 ppm): The spectrum contains nine aromatic protons distributed across two distinct phenyl rings, leading to a complex and overlapping multiplet region.[8]
 - Benzaldehyde Ring (H-10, H-11, H-12, H-13, H-6): These four protons on the ortho-substituted ring are chemically non-equivalent and exhibit complex splitting patterns due to both ortho- and meta-couplings. The proton ortho to the aldehyde (H-10) is expected to be the most downfield in this group due to the deshielding effect of the carbonyl group.
 - Phenylsulfonyl Ring (H-2, H-3, H-4, H-5): These five protons typically present as a complex multiplet. The electron-withdrawing sulfonyl group deshields these protons, placing them in the characteristic aromatic region.[9]
- Methylene Protons (H_a, δ ~4.90 ppm): These two protons appear as a singlet because they are chemically equivalent and have no neighboring protons. Their chemical shift is significantly downfield from a typical alkyl proton due to the strong deshielding effect of two adjacent electron-withdrawing groups: the sulfonyl group and the benzaldehyde ring system. [4]

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: Summary of ¹³C NMR Spectral Data

Assigned Carbons	Chemical Shift (δ , ppm)
C15 (C=O)	~192.5
C1, C7, C8, C9 (Aromatic Quaternary)	~140 - 134
C2, C3, C4, C5, C6, C10, C11, C12, C13 (Aromatic CH)	~134 - 127
C14 (CH ₂)	~63.0

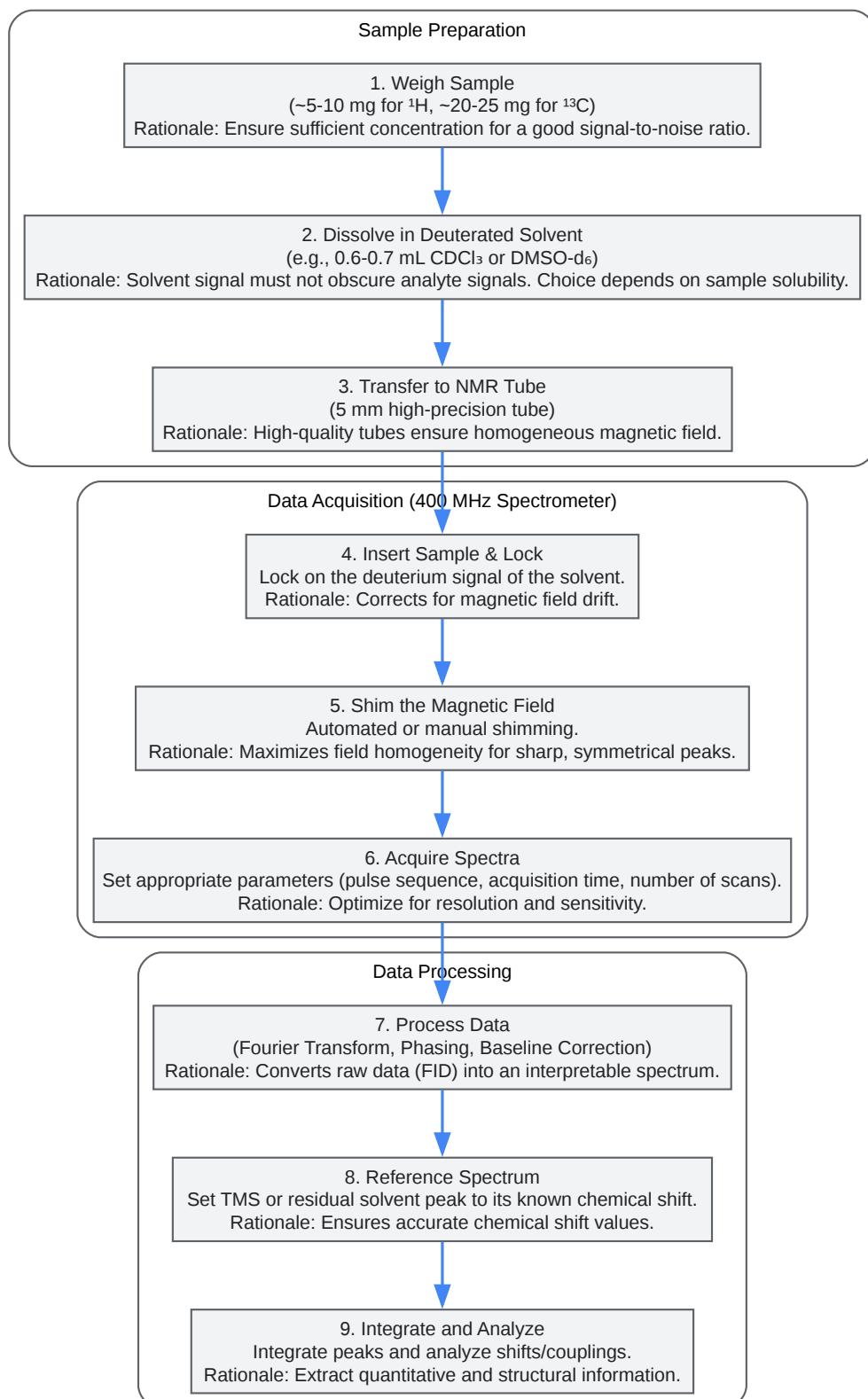
Detailed Interpretation:

- Carbonyl Carbon (C15, δ ~192.5 ppm): The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield shift, making it one of the most easily identifiable signals in the spectrum.[10]
- Aromatic Quaternary Carbons (C1, C7, C8, C9, δ ~140 - 134 ppm): These carbons, which are not bonded to any protons, typically show weaker signals. Their exact shifts are determined by the substituent effects. The ipso-carbon attached to the sulfonyl group (C1) and the carbons of the substituted benzaldehyde ring (C7, C8, C9) are found in this region.
- Aromatic CH Carbons (δ ~134 - 127 ppm): The nine protonated aromatic carbons from both rings resonate in this range. Due to the complexity and potential for overlapping signals, definitive assignment of each carbon often requires advanced 2D NMR techniques such as HSQC and HMBC.[11]
- Methylene Carbon (C14, δ ~63.0 ppm): This carbon is shifted downfield into the range typical for carbons bonded to electronegative atoms or groups. The strong electron-withdrawing effect of the adjacent sulfonyl group is the primary cause of this deshielding.[12]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a field-proven methodology for acquiring ¹H and ¹³C NMR spectra for compounds like 2-((Phenylsulfonyl)methyl)benzaldehyde.

Methodology Workflow:

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Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The ^1H and ^{13}C NMR spectra of 2-((Phenylsulfonyl)methyl)benzaldehyde are highly informative, with each signal directly corroborating a specific feature of its molecular architecture. The distinct downfield shifts of the aldehyde proton (~10.1 ppm) and carbonyl carbon (~192.5 ppm), coupled with the characteristic signal for the methylene bridge protons (~4.90 ppm) and carbon (~63.0 ppm), provide unambiguous confirmation of the compound's core structure. The complex aromatic region further reflects the presence of two distinct phenyl environments. This guide serves as a definitive resource for researchers, providing the necessary spectral data and interpretative logic to confidently identify and utilize this compound in their work.

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